4-Methoxybenzyl Chloride: A Comprehensive Technical Guide
4-Methoxybenzyl Chloride: A Comprehensive Technical Guide
CAS Number: 824-94-2
This technical guide provides an in-depth overview of 4-Methoxybenzyl chloride (PMB-Cl), a crucial reagent in organic synthesis, particularly for the protection of alcohols and amines. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
4-Methoxybenzyl chloride is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 824-94-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉ClO | [2][3][4] |
| Molecular Weight | 156.61 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][4] |
| Melting Point | -1 °C | [2] |
| Boiling Point | 117-118 °C at 14 mmHg | [2] |
| Density | 1.155 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.548 | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [2] |
| Linear Formula | CH₃OC₆H₄CH₂Cl | [2] |
| Synonyms | 4-(Chloromethyl)anisole, Anisyl chloride, p-Anisyl chloride, PMBCl | [1][2][3] |
Safety and Handling
4-Methoxybenzyl chloride is a corrosive and hazardous chemical that requires careful handling in a laboratory setting.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [1][2] |
| Precautionary Statements | P234, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P390, P405, P406, P501 | [1][2] |
| Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere. Keep in a cool, dry place away from heat and direct sunlight. Store in a corrosive resistant container. | [1][2][4] |
| WGK | 3 | [2] |
Experimental Protocols
Synthesis of 4-Methoxybenzyl Chloride from 4-Methoxybenzyl Alcohol
A common and effective method for the synthesis of 4-methoxybenzyl chloride is the reaction of 4-methoxybenzyl alcohol with thionyl chloride.[3]
Materials:
-
4-Methoxybenzyl alcohol (138.0 g)
-
Thionyl chloride (119 g)
-
Dry chloroform (B151607) (500 ml)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Steam bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 138.0 g of 4-methoxybenzyl alcohol in 500 ml of dry chloroform.
-
Cool the solution in an ice bath.
-
Add 119 g of thionyl chloride dropwise to the solution while stirring. Control the addition rate to manage the exothermic reaction.[3]
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Remove the excess thionyl chloride and chloroform by concentration on a steam bath.[2]
-
Purify the residue by fractional distillation under vacuum to obtain 4-methoxybenzyl chloride.[2]
Purification
Purification of crude 4-methoxybenzyl chloride is typically achieved by fractional distillation under vacuum.[5]
Analysis by RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the content of 4-methoxybenzyl chloride, for instance, as a genotoxic impurity in pharmaceutical ingredients like Venlafaxine.[6]
Chromatographic Conditions:
-
Instrument: HPLC with a UV/PDA detector.
-
Column: Purospher STAR end-capped C18 (250mm x 4.0mm), 5µm.
-
Mobile Phase A: 0.1% v/v aqueous ammonia (B1221849) solution (pH 8.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with 95:5 (A:B), change to 80:20 over 15 min.
-
Gradually change to 40:60 up to 45 min.
-
Return to 95:5 up to 50 min and hold until 60 min.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 55°C.
-
Detection Wavelength: 225 nm.
Reactivity and Applications
4-Methoxybenzyl chloride is a reactive electrophile due to the electron-donating nature of the methoxy (B1213986) group, which stabilizes the benzylic carbocation intermediate. This reactivity makes it a valuable reagent in organic synthesis.[3][7]
Protection of Alcohols and Amines (PMB Protection)
One of the primary applications of 4-methoxybenzyl chloride is as a protecting group for alcohols and amines, forming p-methoxybenzyl (PMB) ethers and amines, respectively.[3][8] This protection is typically carried out under basic conditions, for example, using sodium hydride in THF or DMF.[8]
General Protocol for PMB Protection of an Alcohol:
-
Dissolve the alcohol in an anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C.
-
Add a base (e.g., sodium hydride) portionwise and stir until gas evolution ceases.
-
Slowly add 4-methoxybenzyl chloride (or bromide) at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1 hour).
-
Quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
The PMB group can be selectively cleaved under oxidative conditions, for instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a key advantage over other benzyl-type protecting groups.[8]
Suzuki-Miyaura Cross-Coupling Reactions
4-Methoxybenzyl chloride can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. In this reaction, an organoboron compound is coupled with an organic halide.
General Catalytic Cycle for Suzuki-Miyaura Coupling:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X, in this case, PMB-Cl) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (R-B(OR')₂) is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 3. 4-Methoxybenzyl Chloride | PMB-Cl Reagent [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
